Palmitoleamide
説明
Palmitoleamide, also known as Palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide . It was first identified in egg yolk, soybean, and peanut oil in 1957 . PEA has demonstrated utility in the treatment of neuropathic and inflammatory pain .
Synthesis Analysis
PEA is produced starting from a glycerophospholipid precursor in the cell membrane and degraded by two amidases located in the cell membrane and lysosome, respectively, i.e., the fatty acid amide amidase (FAAH) and N-acylethanolamine acid amidase (NAAA) .Molecular Structure Analysis
The molecular formula of Palmitoleamide is C16H31NO . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Palmitoleamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (9 Z )-hexadecenoic acid with ammonia .Physical And Chemical Properties Analysis
Palmitoleamide is a white crystal or white to slightly yellow solid, soluble in organic solvents such as chloroform, ether, and dimethyl methane .科学的研究の応用
1. Impact on Insulin Sensitivity and Glucose Tolerance
Palmitoleamide has been shown to play a significant role in metabolic health, particularly in the context of insulin sensitivity and glucose tolerance. Studies reveal that it acts as an independent determinant of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals. These findings support the concept of palmitoleamide functioning as a beneficial 'lipokine', released by adipose tissue to counteract the negative effects of adiposity and excess NEFA on systemic glucose metabolism (Tricò et al., 2019); (Stefan et al., 2009).
2. Role in Inflammation and Immune Response
Palmitoylethanolamide, a derivative of palmitoleamide, has been identified as a natural anti-inflammatory agent, effective against influenza and common cold. This is based on its ability to modulate mast cell activation and reduce the expression and release of nerve growth factor (NGF), thus controlling pain perception in chronic inflammation (Keppel Hesselink et al., 2013); (De Filippis et al., 2011).
3. Potential in Treating Metabolic Diseases
Research indicates mixed cardiovascular effects of palmitoleamide, with correlations to obesity and hepatosteatosis, but it also shows significant improvement or prevention of insulin resistance and diabetes. This suggests potential uses of palmitoleamide in treating certain metabolic diseases, with dietary intake and supplementation being potential interventions (Frigolet & Gutiérrez-Aguilar, 2017).
4. Effects on Liver and Metabolic Health
Palmitoleamide has been studied for its effects on liver metabolic and inflammatory responses. It induces hepatic steatosis while suppressing liver inflammatory response, which suggests a unique role in non-alcoholic fatty liver disease (NAFLD) (Guo et al., 2012).
5. Analgesic Properties
Palmitoylethanolamide, a related compound, has been explored for its analgesic properties in both animal models and clinical trials. A meta-analysis of its use in pain treatment has indicated its effectiveness and general tolerance in research populations, suggesting its potential as a pain management option (Artukoğlu et al., 2017).
6. Applications in Nutraceuticals and COVID-19
Palmitoylethanolamide has been considered for its potential role in nutraceuticals, particularly in the context of the COVID-19 pandemic, due to its anti-inflammatory and immunomodulatory properties (Pesce et al., 2020).
7. Contribution to Cardiovascular Health
Palmitoleamide has shown promise in reducing atherosclerosis progression and improving lipid and glucose metabolism, indicating a potential role in preventing cardiovascular disease (Yang et al., 2019).
8. Reproductive Health Applications
Palmitoleamide has been studied for its effects on sperm quality during storage, demonstrating its potential in improving motility and antioxidative parameters in ram spermatozoa, which could have implications for reproductive health and animal husbandry (Eslami et al., 2017).
将来の方向性
Given the potential clinical utility of PEA, not least for the treatment of pain where there is a clear need for new well-tolerated drugs, future directions for research include elucidating the ideal treatment indications and dosing regimens and further evaluating the relevance of micronization in head-to-head studies for PEA treatment .
特性
IUPAC Name |
(Z)-hexadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPQTVNCCVPGFA-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoleamide |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。